N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide, also known as BTA-EG4, is a small molecule inhibitor that has gained attention for its potential use in cancer research. This compound has been shown to target a specific protein and inhibit its activity, leading to potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of a specific protein called eIF4A, which is involved in the translation of mRNA into protein. Inhibition of eIF4A leads to a decrease in protein synthesis and can potentially inhibit tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Wirkmechanismus
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide binds to eIF4A and inhibits its ATPase activity, leading to a decrease in the unwinding of RNA helices and ultimately a decrease in protein synthesis. This inhibition of eIF4A activity has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide in lab experiments is its specificity for eIF4A. This allows for targeted inhibition of protein synthesis in cancer cells. However, one limitation is its potential toxicity, as it has been shown to inhibit the translation of all mRNAs, not just those involved in cancer cell growth.
Zukünftige Richtungen
For N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide research include further investigation into its potential use as an adjuvant therapy in combination with chemotherapy. Additionally, research into the potential toxicity of this compound and its effects on normal cells is needed. Finally, the development of more potent and specific inhibitors of eIF4A may lead to improved cancer therapies.
Synthesemethoden
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid, which is then reacted with thionyl chloride to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetyl chloride. The resulting compound is then reacted with N-(2-aminothiazol-4-yl)acetamide in the presence of triethylamine to form this compound.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-22-15-17-9-4-1-2-7-12(9)21-15/h1-7H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGENYYGUBHLULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.